molecular formula C29H34Cl2FN3O3 B609028 SAR405838 CAS No. 1303607-60-4

SAR405838

Cat. No.: B609028
CAS No.: 1303607-60-4
M. Wt: 562.5 g/mol
InChI Key: IDKAKZRYYDCJDU-AEPXTFJPSA-N
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Description

SAR-405838 is a novel small-molecule inhibitor that targets the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant potential in cancer therapy by reactivating p53, which is often inactivated in various cancers due to overexpression of MDM2 .

Mechanism of Action

Target of Action

SAR405838, also known as MI-77301, is a highly potent and selective inhibitor of the MDM2-p53 interaction . The primary target of this compound is the oncoprotein murine double minute 2 (MDM2), which is a primary inhibitor of wild-type p53 .

Mode of Action

This compound binds to MDM2 with high affinity (K = 0.88 nmol/L) and specificity . This binding inhibits the interaction between MDM2 and p53, thereby stabilizing and activating p53 .

Biochemical Pathways

The inhibition of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway . This results in p53-dependent cell-cycle arrest and/or apoptosis . Microarray analyses have revealed that this compound treatment enriches genes in the p53 signaling pathway as well as those associated with genomic stability and DNA damage .

Pharmacokinetics

This compound has good oral pharmacokinetics in rodents and nonrodents . It achieves much stronger and more sustained p53 activation in tumor tissues with oral administration than MI-219 . This translates into impressive antitumor activity for this compound .

Result of Action

The activation of p53 by this compound leads to decreased cellular proliferation, cell-cycle arrest, and apoptosis . In mouse xenograft models of various cancers, this compound achieves either durable tumor regression or complete tumor growth inhibition . Remarkably, a single oral dose of this compound is sufficient to achieve complete tumor regression in the SJSA-1 model .

Action Environment

This compound is most effective in tumors that retain wild-type p53 .

Biochemical Analysis

Biochemical Properties

SAR405838 binds to MDM2 with high specificity, effectively activating wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors . This leads to p53-dependent cell-cycle arrest and/or apoptosis .

Cellular Effects

In cellular processes, this compound stabilizes p53 and activates the p53 pathway, resulting in abrogated cellular proliferation . It also induces robust transcriptional upregulation of PUMA, leading to strong apoptosis in tumor tissue .

Molecular Mechanism

This compound works by binding tightly to the p53 pocket of the MDM2 molecule, thereby inhibiting the binding of MDM2 to p53 . Consequently, p53 is stabilized and activated, leading to decreased cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound induces dose-dependent and robust upregulation for p21 and PUMA mRNA . The strong effect persists longer with higher doses .

Dosage Effects in Animal Models

In animal models, this compound achieves either durable tumor regression or complete tumor growth inhibition at well-tolerated dose schedules . Remarkably, a single oral dose of this compound is sufficient to achieve complete tumor regression in certain models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By inhibiting the MDM2-p53 interaction, it affects the metabolic flux of this pathway .

Transport and Distribution

Its ability to effectively activate wild-type p53 in vitro and in xenograft tumor tissue suggests efficient distribution .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with the MDM2-p53 complex .

Preparation Methods

SAR-405838 is synthesized using a procedure similar to that used for MI-888. The synthetic route involves multiple steps, including the formation of key intermediates and final coupling reactions. The compound is purified to achieve a purity of over 95% by high-performance liquid chromatography . Industrial production methods for SAR-405838 are not extensively documented, but they likely involve large-scale synthesis and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

SAR-405838 undergoes various chemical reactions, primarily focusing on its interaction with MDM2. The compound mimics three key p53-binding residues (phenylalanine, tryptophan, and leucine) in its interaction with MDM2, capturing additional interactions not observed in the p53-MDM2 complex . The major product formed from these reactions is the SAR-405838:MDM2 complex, which effectively inhibits the MDM2-p53 interaction.

Comparison with Similar Compounds

SAR-405838 is compared with other MDM2 inhibitors such as Nutlin-3a and MI-219. While these compounds also inhibit the MDM2-p53 interaction, SAR-405838 has shown greater potency and specificity . The unique molecular interactions and high affinity of SAR-405838 make it a promising candidate for cancer therapy. Similar compounds include Nutlin-3a, MI-219, and MI-888 .

Properties

IUPAC Name

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKAKZRYYDCJDU-AEPXTFJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303607-60-4
Record name SAR-405838
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAR-405838
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAR-405838
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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